molecular formula C23H19NO4 B12939686 Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate

Cat. No.: B12939686
M. Wt: 373.4 g/mol
InChI Key: VUHAXUDTXAGDSL-SFTDATJTSA-N
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Description

Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and is substituted with benzyl and diphenyl groups. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring through a cyclization reaction One common method involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzyl and diphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and the benzyl and diphenyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S,4R)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate: Similar structure but different stereochemistry.

    Benzyl (2R,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate: Another stereoisomer with different spatial arrangement.

    Benzyl (2R,4R)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate: Yet another stereoisomer.

Uniqueness

The uniqueness of Benzyl (2S,4S)-5-oxo-2,4-diphenyloxazolidine-3-carboxylate lies in its specific (2S,4S) configuration, which can impart distinct chemical and biological properties compared to its stereoisomers. This configuration can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

benzyl (2S,4S)-5-oxo-2,4-diphenyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C23H19NO4/c25-22-20(18-12-6-2-7-13-18)24(21(28-22)19-14-8-3-9-15-19)23(26)27-16-17-10-4-1-5-11-17/h1-15,20-21H,16H2/t20-,21-/m0/s1

InChI Key

VUHAXUDTXAGDSL-SFTDATJTSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N2[C@H](C(=O)O[C@H]2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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